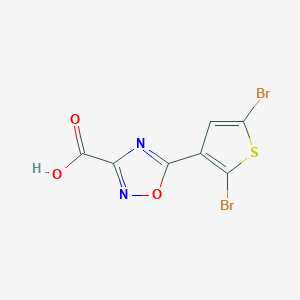
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Morpholine Ring: The morpholine ring can be synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling of the Rings: The final step involves coupling the thiazole and morpholine rings through a suitable linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C10H14N2O2S/c1-7-3-14-4-8(12-7)2-10(13)9-5-15-6-11-9/h5-8,12H,2-4H2,1H3 |
Clé InChI |
HSGRIWJHGKEXFB-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1)CC(=O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)


![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
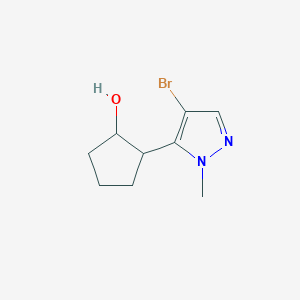
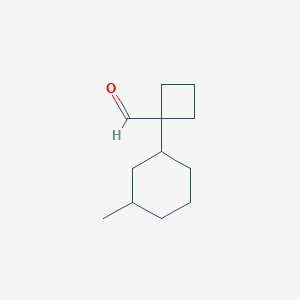
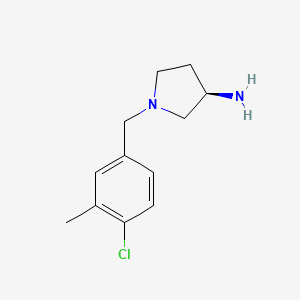
amine](/img/structure/B15272678.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
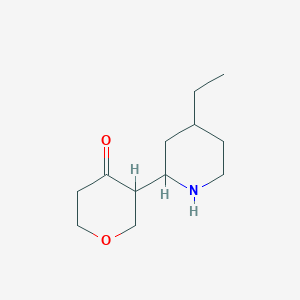
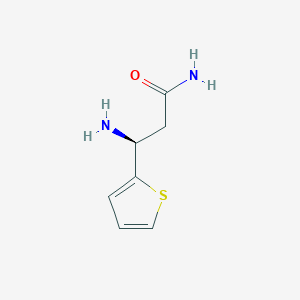
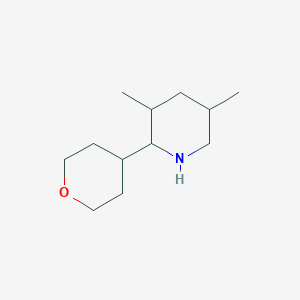
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
